molecular formula C18H19N3S B12564414 4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine CAS No. 303162-47-2

4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine

Cat. No.: B12564414
CAS No.: 303162-47-2
M. Wt: 309.4 g/mol
InChI Key: LNXNHTDOLUEEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridylamine moiety, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The compound may also influence specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and thiamine (Vitamin B1) share the thiazole ring structure.

    Pyridylamine Derivatives: Compounds such as 2-aminopyridine and 4-aminopyridine are structurally related due to the presence of the pyridylamine moiety.

Uniqueness

4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine is unique due to the combination of the thiazole and pyridylamine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler thiazole or pyridylamine derivatives.

Properties

CAS No.

303162-47-2

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C18H19N3S/c1-3-5-16-21-17(13-7-4-6-12(2)10-13)18(22-16)14-8-9-20-15(19)11-14/h4,6-11H,3,5H2,1-2H3,(H2,19,20)

InChI Key

LNXNHTDOLUEEHG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.